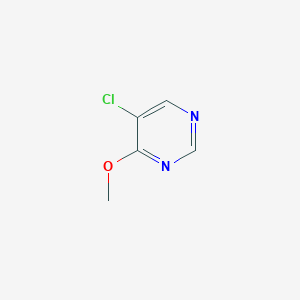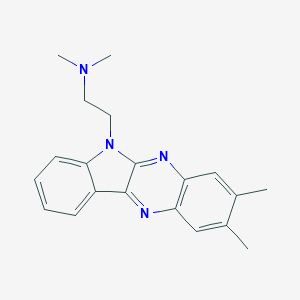
1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as protease inhibitors, which are used to treat a variety of diseases such as HIV, hepatitis C, and cancer.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane involves its ability to inhibit the activity of proteases. Proteases are enzymes that are responsible for the cleavage of proteins into smaller peptides and amino acids. By inhibiting the activity of proteases, this compound prevents the replication and spread of viruses such as HIV and hepatitis C. Additionally, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane are primarily related to its ability to inhibit the activity of proteases. By inhibiting the activity of proteases, this compound prevents the replication and spread of viruses such as HIV and hepatitis C. Additionally, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane in lab experiments include its potent inhibitory activity against proteases and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential therapeutic applications in the treatment of other diseases such as cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound.
Métodos De Síntesis
The synthesis of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane is a complex process that involves several steps. The first step involves the protection of the L-norvaline amino group with a benzyl group. The second step involves the coupling of the protected L-norvaline with the protected amino acid, which is dibenzylacetic acid. The third step involves the deprotection of the benzyl group to obtain the protected peptide. The fourth step involves the coupling of the protected peptide with the protected sulfonyl chloride. The final step involves the deprotection of the remaining protecting groups to obtain the final product.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against the proteases of HIV, hepatitis C, and cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
Propiedades
Número CAS |
117760-71-1 |
|---|---|
Nombre del producto |
1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane |
Fórmula molecular |
C37H56N2O5S |
Peso molecular |
640.9 g/mol |
Nombre IUPAC |
2-[(2-benzyl-3-phenylpropanoyl)amino]-N-[(2S,3S,5R)-1-cyclohexyl-3-hydroxy-5-methyl-6-propan-2-ylsulfonylhexan-2-yl]pentanamide |
InChI |
InChI=1S/C37H56N2O5S/c1-5-15-33(38-36(41)32(23-29-16-9-6-10-17-29)24-30-18-11-7-12-19-30)37(42)39-34(25-31-20-13-8-14-21-31)35(40)22-28(4)26-45(43,44)27(2)3/h6-7,9-12,16-19,27-28,31-35,40H,5,8,13-15,20-26H2,1-4H3,(H,38,41)(H,39,42)/t28-,33?,34+,35+/m1/s1 |
Clave InChI |
NVRDSEWNJXFSGD-UMZFBTNNSA-N |
SMILES isomérico |
CCCC(C(=O)N[C@@H](CC1CCCCC1)[C@H](C[C@@H](C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES |
CCCC(C(=O)NC(CC1CCCCC1)C(CC(C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
CCCC(C(=O)NC(CC1CCCCC1)C(CC(C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Sinónimos |
1-cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane Benzenepropanamide, N-(1-(((1-(cyclohexylmethyl)-2-hydroxy-4-methyl-5-((1-methylethyl)sulfonyl)pentyl)amino)carbonyl)butyl)-alpha-(phenylmethyl)-, (1S-(1R*(R*),2R*,4S*))- H 218-54 H-218-54 H21854 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)
![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)

![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)


![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)




